Phosphorous nitride

Descripción general

Descripción

Phosphorus nitride refers to several chemical compounds of phosphorus and nitrogen such as Phosphorus mononitride, Tetraphosphorus hexanitride, and Triphosphorus pentanitride . Phosphoryl nitride in chemistry is a reactive intermediate with the structure OPN .

Synthesis Analysis

Pure, stoichiometric, hydrogen-free, and crystalline phosphorus nitride P3N5 has been obtained for the first time by reaction of (PNCl2)3 and NH4Cl between 770 and 1050 K . An efficient bottom-up pathway to synthesize phosphorus-doped graphitic carbon nitride nanosheets (PCNNs) by ultra-rapid microwave irradiation has also been reported .Molecular Structure Analysis

In the solid state, a three-dimensional cross-linked network structure of corner-sharing PN4 tetrahedra has been identified with 2/5 of the nitrogen atoms bonded to three P atoms and 3/5 of the nitrogen atoms bonded to two P atoms .Chemical Reactions Analysis

Phosphorus nitride (PN) is created in the gas phase via the neutral-neutral reaction between PO and N in the warm-up stage. Similarly, PN is destroyed via the ion-neutral reaction between H3O+ and PN .Aplicaciones Científicas De Investigación

Photocatalytic Hydrogen Evolution

Phosphorous Nitride has been used in the doping of phosphorus atoms into graphitic carbon nitride for highly enhanced photocatalytic hydrogen evolution . The introduction of phosphorus atoms into the framework of graphitic carbon nitride by forming P–N bonds has been found to improve the efficiency of photocatalytic water splitting under visible light .

Electrochemiluminescence Signals

Phosphorous Nitride has been used in the synthesis of phosphorus-doped graphitic carbon nitride nanosheets with enhanced electrochemiluminescence signals . These nanosheets have been found to display a very thin thickness, good dispersibility in water, low electron-transfer resistance, and suitable band gap . They have been used in the future detection technology due to their high efficiency and low cost .

Friction-Stable, Fast-Burning Effective Obscurant

Phosphorous Nitride has been introduced as a safe but very powerful alternative to the well-known red phosphorus formulations, which have been used in military and civilian applications for decades . It has been found to be friction-stable and fast-burning .

Solid-State Lighting

Phosphorous Nitride has been used in the field of solid-state lighting . It provides an in-depth introduction to the crystal chemistry, synthesis, luminescence, and applications of phosphor .

Mecanismo De Acción

Target of Action

Phosphorous nitride, also known as azanylidynephosphane, primarily targets organic pollutants and biomass-derived feedstocks . It acts as a catalyst in environmentally friendly systems to generate reactive oxygen species (ROS), which are crucial for the degradation of organic pollutants .

Mode of Action

Phosphorous nitride interacts with its targets through a process known as advanced oxidation . In this process, phosphorous nitride dots (PNDs) are introduced into an environmentally friendly H2O2–SO32− system to generate abundant ROS, including O2˙−, ˙OH, and SO4˙− . These ROS have strong intrinsic chemiluminescence, which enhances the catalytic ability of PNDs .

Biochemical Pathways

The primary biochemical pathway affected by phosphorous nitride is the advanced oxidation process (AOP) . This process involves the generation of ROS, which are highly reactive and can cause the degradation of organic pollutants . Phosphorous nitride plays a crucial role in this process by acting as a catalyst to enhance the generation of ROS .

Result of Action

The action of phosphorous nitride results in the degradation of organic pollutants . Its excellent catalytic ability improves the degradation efficiency of these pollutants, providing a promising prospect for probing the mechanism of AOPs . In addition, phosphorous nitride has been used in the photocatalytic synthesis of xylonic acid from xylose .

Action Environment

The action of phosphorous nitride is influenced by environmental factors such as the presence of H2O2 and SO32− . These components are necessary for the generation of ROS, which are crucial for the compound’s catalytic action . The stability and efficacy of phosphorous nitride are enhanced in environmentally friendly systems .

Safety and Hazards

Direcciones Futuras

Transition metal nitrides, including phosphorus nitride, have emerged as highly promising materials in the realm of solar energy conversion, owing to their exceptional physicochemical and optoelectronic properties . They have ignited extensive research interest in the development of efficient catalytic materials .

Propiedades

IUPAC Name |

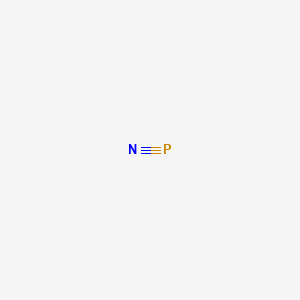

azanylidynephosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NP/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPJVJYWEDDOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066255 | |

| Record name | Phosphorous nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.981 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphorous nitride | |

CAS RN |

17739-47-8, 52934-12-0 | |

| Record name | Phosphorous nitride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017739478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052934120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous nitride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous nitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)